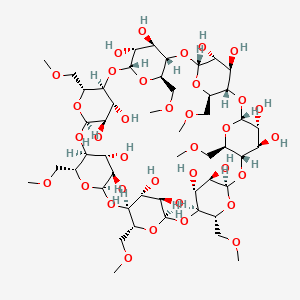
2-(4-Methyl-5-thiazolyl)ethyl isobutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methyl-5-thiazolyl)ethyl isobutyrate is an organic compound with the molecular formula C10H15NO2S. It belongs to the class of 4,5-disubstituted thiazoles, which are compounds containing a thiazole ring substituted at positions 4 and 5 . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of 2-(4-Methyl-5-thiazolyl)ethyl isobutyrate typically involves the esterification of 2-(4-Methyl-5-thiazolyl)ethanol with isobutyric acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-(4-Methyl-5-thiazolyl)ethyl isobutyrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiazole ring to its dihydro or tetrahydro derivatives using reducing agents such as lithium aluminum hydride.
Applications De Recherche Scientifique
2-(4-Methyl-5-thiazolyl)ethyl isobutyrate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.
Industry: It is used in the flavor and fragrance industry due to its unique aroma profile
Mécanisme D'action
The mechanism of action of 2-(4-Methyl-5-thiazolyl)ethyl isobutyrate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
2-(4-Methyl-5-thiazolyl)ethyl isobutyrate can be compared with other similar compounds, such as:
2-(4-Methyl-5-thiazolyl)ethyl butyrate: This compound has a similar structure but with a butyrate group instead of an isobutyrate group.
2-(4-Methyl-5-thiazolyl)ethyl acetate: This compound has an acetate group, which may result in different chemical and biological properties.
2-(4-Methyl-5-thiazolyl)ethyl propionate: This compound has a propionate group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
324742-95-2 |
|---|---|
Formule moléculaire |
C10H15NO2S |
Poids moléculaire |
213.30 g/mol |
Nom IUPAC |
2-(4-methyl-1,3-thiazol-5-yl)ethyl 2-methylpropanoate |
InChI |
InChI=1S/C10H15NO2S/c1-7(2)10(12)13-5-4-9-8(3)11-6-14-9/h6-7H,4-5H2,1-3H3 |
Clé InChI |
XFOARQASJMBHPI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=N1)CCOC(=O)C(C)C |
Densité |
1.102-1.108 |
Description physique |
Colourless to yellow liquid; Roasted nutty aroma |
Solubilité |
Soluble in non-polar solvents; slightly soluble in water Soluble (in ethanol) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


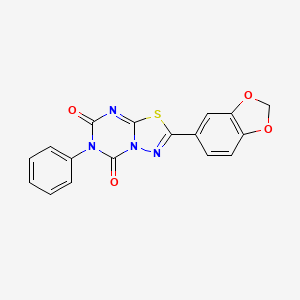

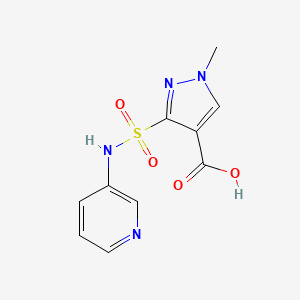
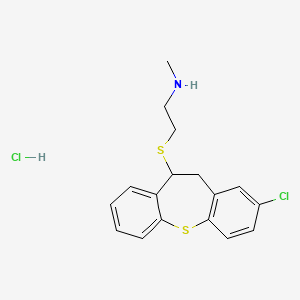
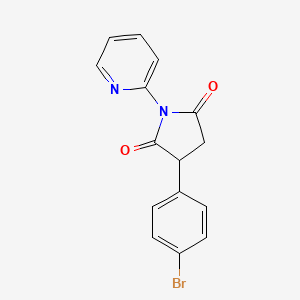
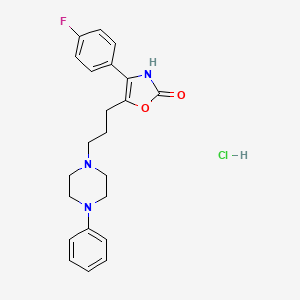
![(Z)-but-2-enedioic acid;[1-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]-4-phenylpiperidin-4-yl] propanoate](/img/structure/B12755832.png)

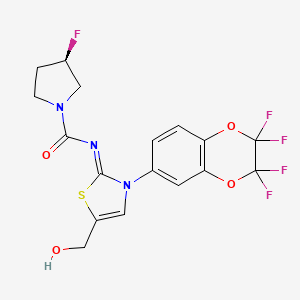

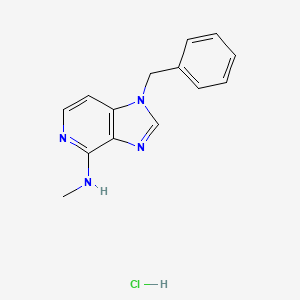
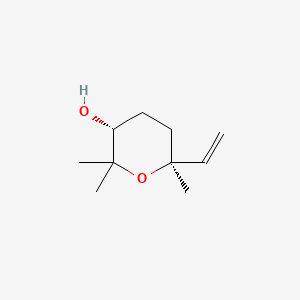
![7-methyl-3,11-diphenyl-2,4,5,9,10,12-hexazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),3,5,8,10,13,15-heptaene](/img/structure/B12755862.png)
